5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
Description
5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by:
- Position 5: A 4-(tert-butyl)phenyl group, introducing steric bulk and lipophilicity.
- Position 4: An amine group, enabling hydrogen bonding and salt formation.
The tert-butyl group enhances metabolic stability, while the naphthylmethylthio moiety may improve target binding affinity in biological systems ().
Properties
Molecular Formula |
C23H24N4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C23H24N4S/c1-23(2,3)19-13-11-17(12-14-19)21-25-26-22(27(21)24)28-15-18-9-6-8-16-7-4-5-10-20(16)18/h4-14H,15,24H2,1-3H3 |
InChI Key |
ALJFAETVVKWFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the tert-butylphenyl and naphthylmethylthio groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis, as well as the development of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The naphthylmethylthio (-S-CH₂-naphthyl) moiety undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with α-halo ketones :
In ethanol with triethylamine, the sulfanyl group reacts with α-bromo-γ-butyrolactone to form S-alkylated derivatives. This proceeds via an Sₙ2 mechanism, yielding products such as 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (yield: 68–89%) .
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| α-Bromo-γ-butyrolactone | EtOH, Et₃N, reflux, 24 h | 68–89 |
Oxidative Desulfurization
The sulfanyl group can be oxidized to sulfonyl or sulfonic acid derivatives using oxidizing agents like H₂O₂ or m-CPBA. For example:
-
Oxidation to sulfone :
Treatment with 30% H₂O₂ in acetic acid converts the -S-CH₂-naphthyl group to -SO₂-CH₂-naphthyl, enhancing electrophilicity for further reactions .
Buchwald–Hartwig Cross-Coupling
The amino group (-NH₂) at position 4 participates in palladium-catalyzed cross-coupling reactions. For instance:
-
Arylation with aryl halides :
Using Pd(OAc)₂/XPhos as a catalyst and Cs₂CO₃ as a base, the amino group couples with 4-bromotoluene to form N-aryl derivatives (yield: 53–75%) .
| Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos (2 mol%) | Cs₂CO₃ | 120 | 53–75 |
Cyclization with Carbonyl Compounds
The triazole core reacts with aldehydes or ketones to form fused heterocycles. For example:
-
Condensation with benzaldehyde :
Under acidic conditions, the amino group facilitates cyclization to yield triazolo[1,5-a]pyrimidines (yield: 65–82%) .
Acid/Base-Mediated Tautomerism
The 1,2,4-triazole ring exhibits tautomerism between 1H- and 4H- forms, influenced by pH:
-
In acidic conditions : 1H-tautomer dominates (N1 protonation).
-
In basic conditions : 4H-tautomer forms (N4 deprotonation) .
Metal Complexation
The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties. For example:
-
Copper(II) complexes :
Stability constants (log β) range from 8.2 to 10.5, depending on solvent polarity .
Antimicrobial Activity
While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal that:
Mechanistic Insights
Scientific Research Applications
5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the substituent groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares key analogs based on substituent variations:
*Estimated values based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s tert-butyl and naphthyl groups confer higher logP (~5.2) compared to analogs with smaller substituents (e.g., 3-fluorobenzylthio: logP ~4.8) .
- Steric Effects : The naphthylmethylthio group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, whereas pyridinyl analogs () prioritize solubility .
Biological Activity
5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Key Features:
- Functional Groups: Triazole ring, tert-butyl group, naphthylmethylthio group.
- Molecular Weight: Approximately 342.47 g/mol.
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that related triazole compounds exhibited activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Anticancer Properties
Triazole compounds have been investigated for their anticancer potential:
- Mechanism of Action: They may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells. Specific studies have highlighted the ability of triazoles to inhibit angiogenesis and metastasis .
Anti-inflammatory Effects
Triazoles are also noted for their anti-inflammatory effects:
- Research Evidence: Compounds similar to this compound have been shown to reduce inflammatory markers in vitro and in vivo models .
Case Studies
-
Antifungal Activity Against Candida spp.:
- A study tested the efficacy of various triazole derivatives against Candida species. The results indicated that certain modifications in the chemical structure enhance antifungal activity significantly.
- Results: The compound showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Candida albicans.
-
Cancer Cell Line Studies:
- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through caspase activation.
- Findings: The IC50 value was determined to be 15 µM after 48 hours of treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
